N-Ethyl-4-nitro-N-phenylaniline
Overview
Description
N-Ethyl-4-nitro-N-phenylaniline is an organic compound with the molecular formula C14H14N2O2 It is a derivative of aniline, where the nitrogen atom is bonded to an ethyl group and a nitro group is attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-4-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 4-nitrochlorobenzene with aniline in the presence of a base. The reaction typically occurs at elevated temperatures and may use solvents such as nitrobenzene . Another method involves the decarboxylation of a urethane intermediate formed by the reaction of a nitrophenol with an aromatic isocyanate in the presence of a base and tetramethylene sulphone as the reaction medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and amination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure safety and efficiency. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-nitro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-N-phenyl-1,4-phenylenediamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethyl-4-nitro-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-nitro-N-phenylaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
N-Ethyl-4-nitro-N-phenylaniline can be compared with other similar compounds, such as:
N-Methyl-4-nitro-N-phenylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Nitro-N-phenylaniline: Lacks the ethyl group, affecting its solubility and reactivity.
N-Ethyl-4-amino-N-phenylaniline:
Properties
IUPAC Name |
N-ethyl-4-nitro-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKYEFPEDCZWGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448123 | |
Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51451-83-3 | |
Record name | Benzenamine, N-ethyl-4-nitro-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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